molecular formula C11H15F3N4O2S B2618403 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034343-53-6

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2618403
CAS No.: 2034343-53-6
M. Wt: 324.32
InChI Key: AQKQUOCFTUQJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with a trifluoromethyl group. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as ethylsulfonyl chloride, under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a suitable aldehyde or ketone and a guanidine derivative.

    Substitution Reactions: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • 4-(4-(Ethylsulfonyl)piperazin-1-yl)-5-(trifluoromethyl)pyrimidine
  • 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(difluoromethyl)pyrimidine

Uniqueness

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-5-3-17(4-6-18)10-7-9(11(12,13)14)15-8-16-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQUOCFTUQJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.